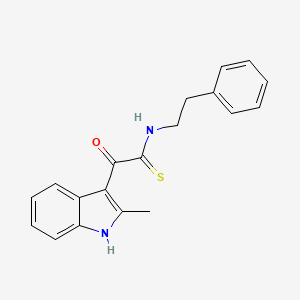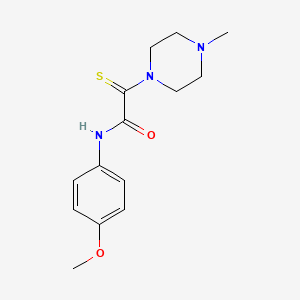![molecular formula C25H33N5O3 B4186771 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4186771.png)
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine, also known as DNPP, is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological applications. DNPP is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor function. This compound has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and to activate GABA receptors, which are inhibitory neurotransmitter receptors. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. These effects suggest that this compound may have potential as a therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to reduce pain behavior in animal models of acute and chronic pain. In addition, this compound has been shown to have anticonvulsant activity in animal models of epilepsy. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and receptor function, its anti-inflammatory and analgesic properties, and its anticancer activity. This compound is also relatively stable and easy to synthesize. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. This compound may also have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or analgesic agent. This compound could also be studied as a potential therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Finally, the anticancer activity of this compound could be further explored, with a focus on its mechanism of action and potential use as a cancer therapy.
Conclusion
This compound is a complex molecule that has gained attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo. This compound has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and receptor function, its anti-inflammatory and analgesic properties, and its anticancer activity. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Future research on this compound could focus on the development of new analogs with improved pharmacological properties and the investigation of its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine has been studied for its potential pharmacological applications, such as its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and receptor function. In addition, this compound has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has been used in in vitro and in vivo experiments to investigate its pharmacological effects and potential therapeutic applications.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-25(2,3)24(31)29-17-13-27(14-18-29)21-9-10-22(30(32)33)23(19-21)28-15-11-26(12-16-28)20-7-5-4-6-8-20/h4-10,19H,11-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOVUMSFWAWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[allyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4186689.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4186709.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4186713.png)
![1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)
![2-hydroxy-N-(2-{[2-(2-methylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B4186721.png)
![3-[(benzylamino)carbonyl]-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186723.png)


![4-(7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4186748.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4186751.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186767.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186775.png)
